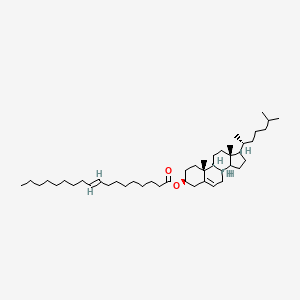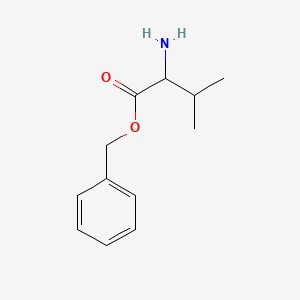
Phosphocreatine (disodium hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Phosphocreatine disodium salt hydrate has a wide range of applications in scientific research:
Mechanism of Action
Phosphocreatine disodium salt hydrate functions as a temporal energy buffer in muscle cells. It regenerates adenosine triphosphate by transferring a high-energy phosphate from itself to adenosine diphosphate, resulting in the formation of adenosine triphosphate and creatine. This process is catalyzed by the enzyme creatine kinase .
Future Directions
Phosphocreatine disodium salt hydrate is useful to study nasopharyngeal carcinoma cells and induced temporary cardiac arrest. It also evaluates the effects of adenosine A (2A) receptor modulation in the nucleus accumbens on cocaine seeking in rats . Additionally, it has been used in supplementation studies to improve muscular strength, power, and endurance .
Biochemical Analysis
Biochemical Properties
Phosphocreatine (disodium hydrate) participates in biochemical reactions catalyzed by the enzyme Creatine Phosphokinase . This enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming creatine and ATP . This reaction is reversible, allowing for the rapid regeneration of ATP during periods of high energy demand .
Cellular Effects
Phosphocreatine (disodium hydrate) has significant effects on various types of cells and cellular processes. It is particularly important in muscle cells, where it serves as a rapidly mobilizable reserve of high-energy phosphates that can be used to regenerate ATP from ADP, thereby sustaining cellular function during periods of high energy demand .
Molecular Mechanism
The molecular mechanism of action of Phosphocreatine (disodium hydrate) involves its interaction with the enzyme Creatine Phosphokinase . This enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming creatine and ATP . This reaction is reversible, allowing for the rapid regeneration of ATP during periods of high energy demand .
Temporal Effects in Laboratory Settings
The effects of Phosphocreatine (disodium hydrate) can change over time in laboratory settings. For example, the rate of the Creatine Phosphokinase-catalyzed reaction can be influenced by factors such as temperature and pH .
Metabolic Pathways
Phosphocreatine (disodium hydrate) is involved in the creatine phosphate energy shuttle, a metabolic pathway that facilitates the transport of energy within cells . This pathway involves the reversible transfer of a phosphate group from phosphocreatine to ADP to form ATP and creatine .
Transport and Distribution
Phosphocreatine (disodium hydrate) is distributed within cells and tissues according to the energy needs of the cell. It is particularly abundant in tissues with high, fluctuating energy demands such as muscle and brain .
Subcellular Localization
Phosphocreatine (disodium hydrate) is found throughout the cell but is particularly concentrated in the cytosol, where it can rapidly donate phosphate groups to ADP to form ATP .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphocreatine disodium salt hydrate can be synthesized through the phosphorylation of creatine. This process involves the reaction of creatine with phosphoric acid in the presence of sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of phosphocreatine disodium salt hydrate typically involves large-scale chemical synthesis using the same basic reaction principles as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Phosphocreatine disodium salt hydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate, or conversely, excess adenosine triphosphate can be used to convert creatine to creatine phosphate via creatine kinase .
Common Reagents and Conditions
Phosphorylation: Creatine, phosphoric acid, sodium hydroxide.
Dephosphorylation: Creatine kinase, adenosine diphosphate
Major Products
Phosphorylation: Phosphocreatine disodium salt hydrate.
Dephosphorylation: Creatine and adenosine triphosphate
Comparison with Similar Compounds
Similar Compounds
- Creatine phosphate disodium salt .
- Sodium creatine phosphate dibasic tetrahydrate .
- Phosphocreatine di (tris) salt .
Uniqueness
Phosphocreatine disodium salt hydrate is unique in its rapid ability to regenerate adenosine triphosphate, making it a critical component in muscle energy metabolism. Its high solubility in water and stability under various conditions also make it a preferred choice for both research and industrial applications .
properties
IUPAC Name |
disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYPOKBYRXZKS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3Na2O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1Z)-1,2-Difluoro-1-propen-1-yl]-1,3-benzothiazole](/img/structure/B1144305.png)

![[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate](/img/structure/B1144308.png)


